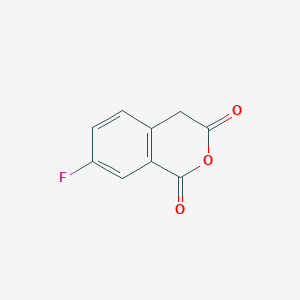

7-fluoro-4H-isochromene-1,3-dione

Description

7-Fluoro-4H-isochromene-1,3-dione is a chemical compound that belongs to the isochromene family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. Its molecular formula is C9H5FO3, and it has a molecular weight of 180.134.

Properties

IUPAC Name |

7-fluoro-4H-isochromene-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-6-2-1-5-3-8(11)13-9(12)7(5)4-6/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRMDWNBFHZRVAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)F)C(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4H-isochromene-1,3-dione involves several methods. One notable method includes the use of amino resin as a scavenger reagent, which results in high purity and is confirmed through NMR, IR, and MS techniques. Another approach involves a metal-free arylation and fluorination method, where a fluorine atom is introduced by trapping the diazonium cation with HF.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the methods mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the processes.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-4H-isochromene-1,3-dione undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: Substitution reactions, particularly involving the fluorine atom, are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like diazonium salts and HF are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while substitution reactions can introduce various functional groups into the compound.

Scientific Research Applications

7-Fluoro-4H-isochromene-1,3-dione has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound has shown potential anticancer properties, making it relevant in cancer research.

Medicine: Its derivatives are explored for their potential as anticonvulsant agents.

Industry: It is used in the development of materials for organic electronics, particularly in photopolymerization processes.

Mechanism of Action

The mechanism by which 7-fluoro-4H-isochromene-1,3-dione exerts its effects involves interactions with molecular targets and pathways. Compounds with similar structures have been used as fluorescent probes for monitoring the concentration of peroxynitrite, indicating potential interactions with reactive nitrogen species. Additionally, its anticancer properties suggest it may interfere with cellular pathways involved in cancer cell proliferation.

Comparison with Similar Compounds

Flumioxazin: A structurally related compound with significant herbicidal activity.

1,4-Dihydroxy-2-naphthoic acid derivatives: These compounds share similar structural motifs and have shown potential cytotoxic activity against various cancer cell lines.

2-Chloro-substituted 1,3-diarylpropan-1,3-diones: These compounds exhibit distinct photochemical behaviors and are used in photochemical applications.

Uniqueness: 7-Fluoro-4H-isochromene-1,3-dione stands out due to its unique combination of a fluorine atom and isochromene structure, which imparts specific chemical and biological properties

Biological Activity

7-Fluoro-4H-isochromene-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of isochromenes, characterized by a fused benzene and pyran ring structure. The presence of a fluorine atom at the seventh position and a dione functionality at the first and third positions contributes to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer cell proliferation and survival. Similar compounds have been noted for their ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair. The mechanism involves the formation of reactive intermediates that can disrupt cellular processes leading to apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (Cervical Cancer) | 5.2 | Inhibition of growth |

| MCF-7 (Breast Cancer) | 6.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Topoisomerase Inhibition

Studies have shown that this compound acts as an inhibitor of topoisomerase I (Top1), an enzyme critical for DNA replication. The compound's ability to poison Top1 has been linked to its cytotoxic effects on cancer cells:

- Top1 Poisoning Assay Results :

- The compound demonstrated a significant increase in DNA cleavage in the presence of Top1, indicating its potential as a therapeutic agent targeting this enzyme.

Study 1: Synthesis and Evaluation

In a study published in Frontiers in Chemistry, researchers synthesized several derivatives of isochromene compounds, including this compound. The derivatives underwent biological evaluation for their anticancer activities. The results indicated that the fluorinated compounds exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts due to improved interactions with Top1 .

Study 2: Structure-Activity Relationship

A structure-activity relationship (SAR) analysis highlighted that the introduction of halogen atoms significantly influences the biological activity of isochromenes. Specifically, substituents like fluorine enhance the electron-withdrawing capacity, which is essential for increasing the reactivity towards biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.